molecular formula C19H19FN4O3 B12845601 N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)acetamide

N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)acetamide

Cat. No.: B12845601
M. Wt: 370.4 g/mol
InChI Key: LSQXJHPVMICOTH-UHFFFAOYSA-N
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Description

N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)acetamide is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)acetamide is a compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C16H20N4O3C_{16}H_{20}N_{4}O_{3} and features a pyrimidine ring substituted with an acetamide group. The presence of a fluorinated phenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Acetylation : The introduction of the acetamide group is performed using acetic anhydride or acetyl chloride.
  • Fluorination : The fluorinated phenyl moiety is integrated using electrophilic aromatic substitution methods.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , primarily through the inhibition of specific kinases involved in tumor growth and proliferation. For instance:

  • Mechanism of Action : It modulates pathways associated with cell cycle regulation and apoptosis. Studies have shown that it can induce cell death in various cancer cell lines by activating apoptotic pathways and inhibiting cell proliferation signals .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal:

  • Bactericidal Effects : Significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli has been reported .

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes:

Enzyme TargetInhibition TypeIC50 (µM)
Protein Kinase ACompetitive25
CyclooxygenaseNoncompetitive30

This inhibition profile suggests potential applications in treating inflammatory diseases .

Study 1: Anticancer Efficacy

In a study published in Clinical Cancer Research, the compound was tested against various cancer cell lines. It showed a dose-dependent inhibition of cell growth with an IC50 value ranging from 10 to 30 µM across different lines . The study concluded that the compound could serve as a lead for developing new anticancer agents.

Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated that it effectively inhibited bacterial growth at concentrations as low as 15 µg/mL, highlighting its potential as a novel antimicrobial agent .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C19H19FN4O3
  • Molecular Weight : 370.4 g/mol
  • CAS Number : 167299-12-9

The structural configuration includes a pyrimidine ring and a fluoro-substituted phenyl group, which are key to its biological activity.

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:

Cell Line Inhibition (%) Reference
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.53

These findings indicate that the compound exhibits significant growth inhibition across multiple cancer types, suggesting its potential as a lead compound in anticancer drug development.

Other Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

  • Anti-inflammatory Activity : In silico studies have indicated potential as a 5-lipoxygenase inhibitor, which is relevant for inflammatory conditions .
  • Antimicrobial Properties : Some derivatives of similar compounds have been reported to possess antimicrobial activity, indicating that this compound may also warrant investigation in this area.

Case Studies and Research Insights

Several case studies have documented the synthesis and biological evaluation of derivatives related to this compound:

  • A study on related pyrimidine derivatives demonstrated significant anticancer activity and explored structure–activity relationships (SAR), which could be applicable to N-(6-Amino-3-methyl...) as well .

Properties

Molecular Formula

C19H19FN4O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-2-(1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)acetamide

InChI

InChI=1S/C19H19FN4O3/c1-24-17(26)15(16(21)23-18(24)27)22-14(25)11-19(20)9-7-13(8-10-19)12-5-3-2-4-6-12/h2-9H,10-11,21H2,1H3,(H,22,25)(H,23,27)

InChI Key

LSQXJHPVMICOTH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N)NC(=O)CC2(CC=C(C=C2)C3=CC=CC=C3)F

Origin of Product

United States

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